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Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of copper cyanide in

electroplating bath formulations. This document includes quantitative data on bath

compositions and operating parameters, as well as detailed experimental protocols for bath

preparation and analysis.

Introduction to Copper cyanide Electroplating
Copper cyanide electroplating is a well-established process valued for its ability to produce

smooth, adhesive, and high-quality copper coatings on a variety of substrates.[1][2] Despite the

toxicity of cyanide, this method remains crucial for applications requiring excellent adhesion

and throwing power, particularly on complex shapes and sensitive base metals like zinc die-

castings and aluminum alloys.[3][4][5]

The fundamental chemistry involves the use of an alkaline electrolyte solution where copper is

present as a stable cyanide complex, typically [Cu(CN)₃]²⁻.[5] This complexation is essential for

the process, allowing for a controlled deposition of copper ions onto the substrate when an

electric current is applied.[1][2]
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Copper cyanide baths are broadly categorized into three main types:

Strike Baths: These are dilute solutions with a high cyanide-to-copper ratio, designed to

apply a thin, initial layer of copper that provides excellent adhesion for subsequent plating

layers.[3][4]

Rochelle Salt Baths: These formulations include potassium sodium tartrate (Rochelle salt)

which acts as a complexing agent to improve anode corrosion and refine the grain structure

of the copper deposit.[6]

High-Efficiency Baths: These baths are typically potassium-based and operate at higher

temperatures and current densities to achieve faster plating rates and brighter deposits.[4][7]

Data Presentation: Bath Compositions and
Operating Parameters
The following tables summarize the typical compositions and operating parameters for various

copper cyanide electroplating baths.

Table 1: Copper Cyanide Strike Bath Formulations
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Parameter Concentration/Value Purpose

For Zinc Die Castings

Copper (as metal) 2-3 oz/gal (15-22.5 g/L) Source of copper ions

Free Sodium Cyanide 1.5-2.5 oz/gal (11.2-18.7 g/L)
Complexes copper, aids in

anode corrosion

Caustic Soda 0.2-0.5 oz/gal (1.5-3.7 g/L)
Increases conductivity, controls

pH

Rochelle Salts 2-4 oz/gal (15-30 g/L)
Grain refinement, improves

anode corrosion

pH - -

Temperature 110-120 °F (43-49 °C) -

Current Density 10-25 A/ft² -

For Steel

Copper (as metal) 2-3 oz/gal (15-22.5 g/L) Source of copper ions

Free Sodium Cyanide 1.5-2.5 oz/gal (11.2-18.7 g/L)
Complexes copper, aids in

anode corrosion

Caustic Soda 2 oz/gal (15 g/L)
Increases conductivity, controls

pH

Rochelle Salts 2-4 oz/gal (15-30 g/L)
Grain refinement, improves

anode corrosion

pH - -

Temperature 110-120 °F (43-49 °C) -

Current Density 10-25 A/ft² -

For Zincated Aluminum

Copper (as metal) 2-3 oz/gal (15-22.5 g/L) Source of copper ions

Free Sodium Cyanide 1.5-2.5 oz/gal (11.2-18.7 g/L)
Complexes copper, aids in

anode corrosion
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Caustic Soda Omit -

Rochelle Salts 2-4 oz/gal (15-30 g/L)
Grain refinement, improves

anode corrosion

pH
9.8-10.2 (adjust with sodium

bicarbonate)
-

Temperature 110-120 °F (43-49 °C) -

Current Density 10-25 A/ft² -

Data sourced from[3][4]

Table 2: Rochelle Salt and High-Efficiency Copper Cyanide Bath Formulations
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Parameter Rochelle Salt Bath
High-Efficiency
(Potassium) Bath

Purpose

Copper Cyanide

(CuCN)
3.5 oz/gal (26 g/L) 8 oz/gal (60 g/L) Source of copper ions

Sodium/Potassium

Cyanide

4.6 oz/gal (35 g/L)

(Sodium)

12.5 oz/gal (94 g/L)

(Potassium)

Complexes copper,

provides free cyanide

Free

Sodium/Potassium

Cyanide

0.8 oz/gal (6 g/L) 1.0 oz/gal (7.5 g/L)

Ensures good deposit

quality and anode

corrosion

Sodium/Potassium

Carbonate

4 oz/gal (30 g/L)

(Sodium)

2 oz/gal (15 g/L)

(Potassium)
Buffering, conductivity

Rochelle Salt 6 oz/gal (45 g/L) -
Complexing agent,

grain refiner

Sodium/Potassium

Hydroxide
to pH 12.3

5.6 oz/gal (42 g/L)

(Potassium)

Increases

conductivity, controls

pH

Temperature 130-160 °F (54-71 °C) 170-180 °F (77-82 °C)
Affects plating speed

and deposit properties

Cathode Current

Density
20-40 A/ft² 30-60 A/ft²

Determines plating

rate

Anode Current

Density
30 A/ft² (max) 50 A/ft² (max)

Ensures proper anode

dissolution

Cathode Efficiency 50% 100%
Efficiency of copper

deposition

Maximum Deposit

Thickness
0.2 mil (5.0 µm)

0.3-2.0 mil (7.5-50

µm)
-

Agitation Solution flow
Solution flow,

mechanical, air

Replenishes ions at

the cathode surface

Data sourced from[1]
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Experimental Protocols
Preparation of a High-Speed Potassium Copper Cyanide
Plating Bath
This protocol describes the preparation of a high-speed potassium copper cyanide plating bath.

Materials:

Deionized water

Potassium cyanide (KCN)

Copper cyanide (CuCN)

Potassium hydroxide (KOH)

Brighteners and other additives (as required)

Plating tank (steel)

Mechanical agitator

Procedure:

Fill the plating tank to approximately 60% of its working volume with deionized water.[8]

With continuous mechanical agitation, slowly add the required amount of potassium cyanide

to the tank. Continue agitation until the potassium cyanide is completely dissolved.[8]

Slowly add the copper cyanide to the bath while maintaining agitation. Continue mixing until

the copper cyanide is fully dissolved, and the solution appears clear.[8]

Slowly add the potassium hydroxide. Be aware that this will cause the bath to heat up.[8]

Add any proprietary brighteners or other addition agents as specified by the manufacturer.[8]

Add deionized water to bring the bath to its final working volume and mix thoroughly until the

solution is homogeneous.[8]
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Heat the bath to the desired operating temperature (typically 170-180 °F or 77-82 °C for

high-speed baths).[1]

Safety Precautions:

Always wear appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.

Perform all operations in a well-ventilated area, preferably under a fume hood, as cyanide

compounds are highly toxic.

Never add acid to a cyanide solution, as this will generate highly toxic hydrogen cyanide gas.

Analysis of Free Cyanide in a Copper Plating Bath by
Titration
This protocol outlines the determination of free cyanide concentration in a copper cyanide

plating bath using silver nitrate titration.

Materials:

Sample of copper cyanide plating bath

Deionized water

10% Potassium iodide (KI) solution

0.1 N Silver nitrate (AgNO₃) standard solution

Pipettes

Erlenmeyer flask

Burette

Procedure:

Pipette a 10 mL sample of the copper plating bath into a 250 mL Erlenmeyer flask.[6]
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Add 10 mL of 10% potassium iodide solution and 150 mL of deionized water to the flask.[6]

Titrate the solution with a standardized 0.1 N silver nitrate solution.

The endpoint is reached when a faint, permanent turbidity (yellowish-white cloudiness)

appears.[6][9]

Record the volume of silver nitrate solution used.

Calculation: Free Cyanide (g/L) = (mL of AgNO₃ used) x 0.98[6]

Note: The factor of 0.98 is specific to the normality of the silver nitrate solution and the sample

volume used in the cited procedure. This may need to be adjusted based on the specific

reagents and volumes used.

Analysis of Copper Metal in a Copper Cyanide Bath by
Titration
This protocol describes the determination of the copper metal concentration in a cyanide bath.

Materials:

Sample of copper cyanide plating bath

Nitric acid (HNO₃), concentrated

Sulfuric acid (H₂SO₄), concentrated

Ammonium hydroxide (NH₄OH), concentrated

1-(2-Pyridylazo)-2-naphthol (PAN) indicator

0.1 M EDTA solution

Beaker

Hot plate

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://appsearch.kyoto-kem.com/pdfdl?mode=edit&id=1230
https://appsearch.kyoto-kem.com/pdfdl?mode=edit&id=1230
https://nmfrc.org/pdf/psf2002/090216.pdf
https://appsearch.kyoto-kem.com/pdfdl?mode=edit&id=1230
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fume hood

Procedure:

Pipette a 10 mL sample of the plating solution into a 250 mL conical flask.[6]

In a fume hood, add 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.

[6]

Heat the solution on a hot plate until dense white fumes of sulfur trioxide are evolved. This

step destroys the cyanide and removes nitric acid.[9]

Cool the solution and carefully add 100 mL of deionized water.

Add concentrated ammonium hydroxide until the solution turns a deep blue color and has a

distinct ammonia odor.[9]

Boil for 15 minutes to remove excess ammonia.[9]

Add a few drops of PAN indicator.

Titrate with 0.1 M EDTA solution until the color changes to a stable green endpoint.[9]

Calculation: Copper (g/L) = (mL of EDTA used) x 3.169[9]

Note: The calculation factor is dependent on the molarity of the EDTA solution and the initial

sample volume.

Visualizations
Experimental Workflow for Copper Cyanide Bath
Preparation and Plating
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14754853/docs#application-notes-and-protocols-
copper-cyanide-in-electroplating-bath-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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